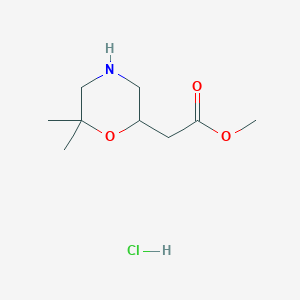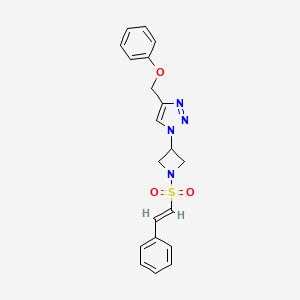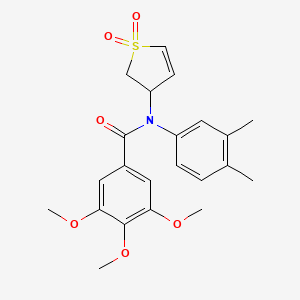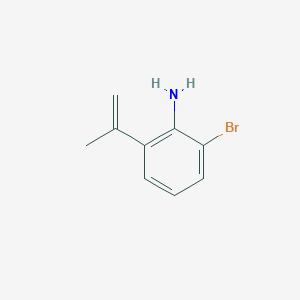
Methyl 2-(6,6-dimethylmorpholin-2-yl)acetate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 2-(6,6-dimethylmorpholin-2-yl)acetate;hydrochloride” is a chemical compound with the CAS Number: 2243505-44-2 . It has a molecular weight of 223.7 . The IUPAC name for this compound is “methyl 2-(6,6-dimethylmorpholin-2-yl)acetate hydrochloride” and its InChI code is 1S/C9H17NO3.ClH/c1-9(2)6-10-5-7(13-9)4-8(11)12-3;/h7,10H,4-6H2,1-3H3;1H .
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stored at a temperature of 4 degrees Celsius . More detailed physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.科学的研究の応用
Organic Synthesis and Heterocyclic Chemistry
Methyl 2-(6,6-dimethylmorpholin-2-yl)acetate;hydrochloride derivatives serve as versatile intermediates in organic synthesis. For instance, Pandey et al. (2012) demonstrated the use of a morpholine derivative in the synthesis of valuable heterocyclic building blocks, showcasing its role as a "chemical multitalent" for creating complex molecules like pyrrolidinyl and tetrahydrofuran derivatives Pandey, Gaikwad, & Gadre, 2012.
Antifungal and Antimicrobial Agents
2-(2-oxo-morpholin-3-yl)-acetamide derivatives, optimized by introducing a gem-dimethyl on the morpholin-2-one core, have shown promising antifungal activity against Candida and Aspergillus species, marking them as potential candidates for developing new antifungal therapies Bardiot et al., 2015.
Catalysis and Chemical Transformations
This compound derivatives are used in catalysis and chemical transformations. For example, Moghaddam et al. (2005) developed a mild, one-pot synthesis method for thienylidene compounds using thioacetomorpholides, highlighting the compound's role in facilitating efficient chemical reactions Moghaddam, Boeini, Bagheri, Rüedi, & Linden, 2005.
Enzyme Inhibition Studies
In pharmacological research, derivatives of this compound have been evaluated for enzyme inhibition properties. Shi et al. (2012) synthesized and tested various derivatives for selective cyclooxygenase-2 (COX-2) inhibition, demonstrating their potential as safer alternatives to nonsteroidal anti-inflammatory drugs Shi, Hu, Xu, & Jiang, 2012.
Metabolism and Pharmacokinetics
Research into the metabolism of related compounds provides valuable insights into their pharmacokinetics and potential therapeutic applications. Varynskyi and Kaplaushenko (2020) conducted a study to understand the metabolic pathways of a morpholinium compound, revealing the structure of its main metabolite through chromatography and mass spectrometry Varynskyi & Kaplaushenko, 2020.
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . These codes indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements associated with this compound include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These codes provide guidance on how to handle the compound safely to minimize risks.
特性
IUPAC Name |
methyl 2-(6,6-dimethylmorpholin-2-yl)acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3.ClH/c1-9(2)6-10-5-7(13-9)4-8(11)12-3;/h7,10H,4-6H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQQJWYKAVFNNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC(O1)CC(=O)OC)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-6-[(2,2,2-trifluoroethyl)amino]pyridine-4-carboxylic acid](/img/structure/B2817306.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(4-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide](/img/structure/B2817309.png)


![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea](/img/structure/B2817312.png)
![1-butyl-5-phenyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2817313.png)

![2,11-dimethyl-8-nitro-3-(2-(trifluoromethyl)phenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2817318.png)
![2-(3,4-dimethylbenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2817319.png)
![3-(3-Fluoro-5-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2817320.png)
![2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2817324.png)
![3-cyclopentyl-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2817325.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2817326.png)